

Application Note: Quantification of Fenamiphos Sulfone in Plant Tissues

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Compound of Interest

Compound Name: *Fenamiphos sulfone*

Cat. No.: *B133125*

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This application note provides a detailed protocol for the quantitative analysis of **Fenamiphos sulfone**, a key metabolite of the nematicide Fenamiphos, in various plant tissues. The described methodology is intended for researchers, scientists, and professionals in drug development and agricultural science.

Introduction

Fenamiphos is a systemic organophosphate nematicide and insecticide used to control nematodes and other pests in a variety of crops, including citrus fruits, vegetables, and tobacco.[1] In the environment and within plant tissues, Fenamiphos is oxidized to its more toxic metabolites, Fenamiphos sulfoxide and **Fenamiphos sulfone**. [2][3] Due to the potential toxicity of these metabolites, it is crucial to have sensitive and reliable analytical methods to quantify their residues in agricultural products. This protocol details a robust procedure for the extraction and quantification of **Fenamiphos sulfone** in plant tissues using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The methodology is based on the extraction of **Fenamiphos sulfone** from a homogenized plant sample using an organic solvent, followed by a cleanup step to remove interfering matrix components. The final extract is then analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the detection and quantification of the target analyte.

Materials and Reagents

- **Fenamiphos sulfone** analytical standard (CAS 31972-44-8)[4][5]
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, 98% or higher
- Anhydrous magnesium sulfate (MgSO₄)
- Sodium chloride (NaCl)
- Trisodium citrate dihydrate
- Disodium hydrogen citrate sesquihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) sorbent (for pigmented samples)
- QuEChERS extraction salt packets
- Syringe filters, 0.22 µm PTFE

Equipment

- High-speed homogenizer
- Centrifuge capable of 4000 rpm or higher
- Vortex mixer
- Analytical balance

- Micropipettes
- LC-MS/MS system with an electrospray ionization (ESI) source

Experimental Protocol

Standard Solution Preparation

Prepare a stock solution of **Fenamiphos sulfone** (e.g., 1000 µg/mL) in a suitable solvent such as acetonitrile. From the stock solution, prepare a series of working standard solutions by serial dilution in acetonitrile. These will be used to construct a calibration curve.

Sample Preparation and Extraction (QuEChERS Method)

- Homogenization: Weigh a representative portion of the plant tissue (e.g., 10-15 g) and homogenize it to a uniform consistency. For dry samples, a wetting step may be necessary before homogenization.[\[6\]](#)
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the appropriate QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[\[6\]](#)
 - Cap the tube tightly and vortex vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at ≥ 3000 rpm for 5 minutes.[\[7\]](#)

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer an aliquot of the acetonitrile supernatant (e.g., 1 mL) to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbent. The composition of the sorbent will depend on the matrix:
 - For general plant tissues: 150 mg MgSO₄ and 50 mg PSA.

- For pigmented samples (e.g., spinach, leafy greens): 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB.
- For samples with high fat content: 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[8]
- Vortex the tube for 30 seconds.
- Centrifuge at a high speed for 2 minutes.

Final Extract Preparation

- Take an aliquot of the cleaned-up supernatant.
- Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
- The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
 - Flow Rate: 0.3 - 0.5 mL/min.
 - Injection Volume: 5 - 10 µL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Analysis Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for **Fenamiphos sulfone** should be optimized on the instrument.

Data Analysis

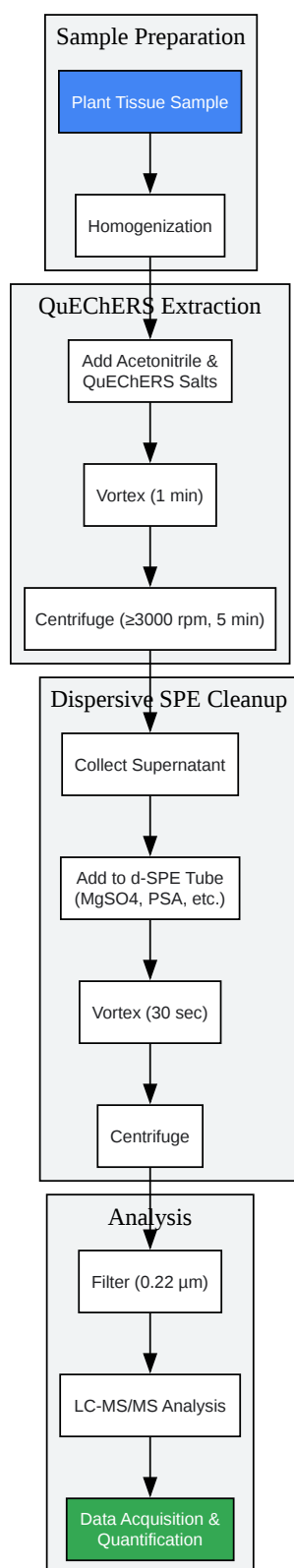
Quantification is performed by comparing the peak area of **Fenamiphos sulfone** in the sample to a matrix-matched calibration curve generated from the working standard solutions.

Quantitative Data Summary

The following table summarizes typical performance data for the quantification of **Fenamiphos sulfone** in plant tissues.

Analyte	Matrix	Method	Recovery (%)	LOQ (mg/kg)	Reference
Fenamiphos sulfone	Tobacco	GC-NPD	89.1	Not Reported	
Fenamiphos sulfone	Various Crops	GLC with FPD	75-110	0.01 - 0.1	[2] [9]
Fenamiphos sulfone	Grape	QuEChERS-LC-MS/MS	101	Not Reported	[8]
Fenamiphos sulfone	Rice	QuEChERS-LC-MS/MS	99	Not Reported	[8]
Fenamiphos sulfone	Tea	QuEChERS-LC-MS/MS	101	Not Reported	[8]
Fenamiphos & Metabolites	Proso Millet	QuEChERS-LC-MS/MS	86-114	0.00025 - 0.01	[10]
Fenamiphos & Metabolites	Peppers & Tomatoes	LC-MS/MS	Not Reported	0.01	[1]

Experimental Workflow Diagram



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Caption: Workflow for **Fenamiphos Sulfone** Quantification.

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